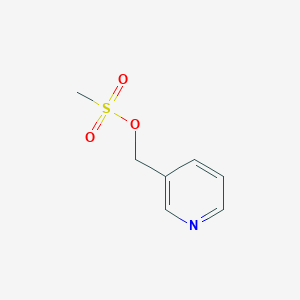

Pyridin-3-ylmethyl methanesulfonate

Description

Pyridin-3-ylmethyl methanesulfonate is a sulfonate ester derivative characterized by a pyridin-3-ylmethyl group (-CH₂-C₅H₄N) linked to a methanesulfonate (-SO₃CH₃) moiety. This compound is typically synthesized via nucleophilic substitution reactions, where pyridin-3-ylmethanol reacts with methanesulfonyl chloride in the presence of a base such as pyridine . Its primary applications lie in medicinal chemistry as a reactive intermediate for synthesizing sulfonamide-based pharmaceuticals or as a functional group in drug candidates targeting neurological and inflammatory pathways .

Properties

IUPAC Name |

pyridin-3-ylmethyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-12(9,10)11-6-7-3-2-4-8-5-7/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGPMJVGKANGORM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyridin-3-ylmethyl methanesulfonate can be synthesized through the reaction of pyridin-3-ylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Pyridin-3-ylmethyl methanesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by a nucleophile.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reacting this compound with an amine can yield a pyridin-3-ylmethylamine derivative .

Scientific Research Applications

Pyridin-3-ylmethyl methanesulfonate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.

Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of pyridin-3-ylmethyl methanesulfonate involves its role as an alkylating agent. The methanesulfonate group can undergo nucleophilic substitution, leading to the formation of new covalent bonds with nucleophiles. This property makes it useful in modifying biomolecules and synthesizing complex organic compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonate Esters with Heteroaromatic Groups

Pyridin-3-ylmethyl methanesulfonate belongs to a broader class of heteroaromatic sulfonates. Key analogs include:

Key Observations :

- Reactivity : this compound exhibits higher electrophilicity at the sulfonate group compared to triazole or pyrazolo-pyrimidine analogs, making it more reactive in nucleophilic substitutions .

- Bioactivity : Unlike P2X7 antagonists (e.g., triazolamine derivatives ), sulfonate esters like this compound are primarily intermediates rather than direct therapeutic agents.

Methanesulfonate Salts

Methanesulfonate (mesylate) salts are widely used in pharmaceuticals for solubility enhancement. A notable comparison is lead methanesulfonate, which shares the sulfonate group but differs in toxicity and applications:

Stability : Lead methanesulfonate decomposes into hazardous sulfur oxides under heat, whereas this compound is stable under standard storage .

Research Findings and Data Gaps

- Synthetic Yields : this compound derivatives are synthesized in moderate yields (~60–75%) compared to triazolamine analogs (~80–90%), likely due to steric hindrance at the pyridine ring .

- Biological Data: Limited direct studies on this compound exist. However, structurally related P2X7 antagonists (e.g., triazolamines) show IC₅₀ values of 10–50 nM in vitro, highlighting the importance of the pyridin-3-ylmethyl group in receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.